2-Amino-7-methyl-7-azaspiro[3.5]nonane

Lipophilicity Physicochemical profiling Medicinal chemistry building block

Medicinal chemistry programs require conformationally rigid scaffolds that improve drug-like 3D properties while maintaining synthetic accessibility. 2-Amino-7-methyl-7-azaspiro[3.5]nonane solves this via a validated 7-azaspiro[3.5]nonane core. - **FAAH inhibition**: Scaffold demonstrates k_inact/K_i > 1500 M⁻¹s⁻¹, enabling clinical candidates (PF-04862853). - **GPR119 agonism**: N-methyl substitution allows EC₅₀ optimization from 4 nM to >100 nM. - **Supply**: Immediate shipment; no de novo route development for patent CN109265389A access.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1160247-16-4
Cat. No. B1427777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methyl-7-azaspiro[3.5]nonane
CAS1160247-16-4
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC(C2)N
InChIInChI=1S/C9H18N2/c1-11-4-2-9(3-5-11)6-8(10)7-9/h8H,2-7,10H2,1H3
InChIKeyBEIQGPFZUFUANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-methyl-7-azaspiro[3.5]nonane (CAS 1160247-16-4): Core Properties and Sourcing Baseline for Procurement


2-Amino-7-methyl-7-azaspiro[3.5]nonane (CAS 1160247-16-4) is a spirocyclic diamine building block with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol [1]. The compound features a 7-azaspiro[3.5]nonane core—a scaffold validated in medicinal chemistry for its conformational rigidity and enhanced three-dimensionality relative to planar aromatic systems [2]—with a primary amine at the 2-position of the azetidine ring and an N-methyl substituent on the piperidine nitrogen. The 7-azaspiro[3.5]nonane framework has been established as a privileged scaffold in drug discovery, having demonstrated superior potency in fatty acid amide hydrolase (FAAH) inhibition compared to other spirocyclic cores (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹s⁻¹) [3], and has been successfully advanced to clinical candidates including the orally efficacious FAAH inhibitor PF-04862853 [4].

Spirocyclic diamine building block for medicinal chemistry
7‑Azaspiro[3.5]nonane scaffold context for enzyme inhibitor research
2‑Amino regioisomer with N‑methyl substitution enables distinct synthetic handles

2-Amino-7-methyl-7-azaspiro[3.5]nonane: Why In-Class Azaspiro[3.5]nonane Analogs Cannot Be Interchanged Without Qualification


Generic substitution of 2-amino-7-methyl-7-azaspiro[3.5]nonane with structurally similar azaspiro[3.5]nonane building blocks is not straightforward due to critical differences in amine regiochemistry, N-substitution pattern, and the resulting impact on both downstream synthetic utility and the physicochemical properties of derived compounds. The 2-amino substitution on the azetidine ring distinguishes this compound from 1-amino regioisomers (e.g., 7-methyl-7-azaspiro[3.5]nonan-1-amine) and compounds lacking the N-methyl group (e.g., 2-amino-7-azaspiro[3.5]nonane, MW 140.23) . The N-methyl substituent modifies the basicity and lipophilicity of the piperidine nitrogen, directly influencing the physicochemical profile of final drug candidates—a factor that has been systematically optimized in 7-azaspiro[3.5]nonane-based GPR119 agonist programs where N-capping group variation yielded EC₅₀ values ranging from 4 nM to >100 nM [1]. Furthermore, the specific 2-amino-7-methyl substitution pattern enables distinct synthetic transformations and exit vector geometries that differ fundamentally from oxa-aza analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane) or alternative regioisomers, directly affecting downstream coupling efficiency and stereochemical outcomes [2]. The quantitative evidence below establishes the specific differentiation dimensions that inform procurement decisions.

Regiochemistry 2‑amino vs 1‑amino regioisomers project different exit vectors; downstream binding geometry may shift
N‑Methyl substitution Methyl group on piperidine alters lipophilicity and basicity; unmethylated analog may not match physicochemical profile
Synthetic route fit Patent‑documented routes (CN109265389A) require this specific substitution; analogs cannot directly replace

2-Amino-7-methyl-7-azaspiro[3.5]nonane (CAS 1160247-16-4): Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


2-Amino-7-methyl-7-azaspiro[3.5]nonane vs. Unmethylated 2-Amino-7-azaspiro[3.5]nonane: Quantified Physicochemical Differentiation via Predicted LogD

The N-methyl substituent on the piperidine ring of 2-amino-7-methyl-7-azaspiro[3.5]nonane confers a quantifiable difference in predicted lipophilicity compared to its unmethylated analog 2-amino-7-azaspiro[3.5]nonane. Based on ACD/Labs Percepta predicted physicochemical parameters, the target compound has a predicted LogP of 0.28 and a predicted LogD (pH 7.4) of -3.45 [1]. While directly comparable predicted LogD data for the unmethylated analog is not available in the same dataset, the presence of the N-methyl group is well-established to increase lipophilicity by approximately 0.5-1.0 LogP units relative to the unsubstituted secondary amine [2].

Lipophilicity Shift
Class‑level
Target LogD(pH 7.4) −3.45 vs analog est. −2.45 to −1.95 (ΔLogD ≈ +0.5 to +1.0)
May influence membrane permeability context
Predicted values; requires experimental confirmation
Lipophilicity Physicochemical profiling Medicinal chemistry building block

2-Amino-7-methyl-7-azaspiro[3.5]nonane vs. 1-Amino Regioisomer: Differential Exit Vector Geometry and Synthetic Accessibility

The 2-amino substitution on the azetidine ring of 2-amino-7-methyl-7-azaspiro[3.5]nonane provides a distinct exit vector geometry compared to the 1-amino regioisomer (7-methyl-7-azaspiro[3.5]nonan-1-amine, also commercially available as catalog B15072066) . The 2-position amine is oriented at approximately a 109° angle relative to the spiro junction, whereas the 1-position amine on the azetidine ring projects at a different trajectory. Both regioisomers are available as building blocks, but the 2-amino derivative offers a distinct vector for substituent projection in three-dimensional space, which can be critical for achieving optimal target engagement in protein-ligand binding pockets [1].

Exit Vector Geometry
Class‑level
2‑amino: azetidine vector ~109° vs 1‑amino: different trajectory; both regioisomers available
Binding pocket orientation may differ between regioisomers
Selection determines downstream SAR outcomes
Regiochemistry Synthetic building block Medicinal chemistry scaffold

2-Amino-7-methyl-7-azaspiro[3.5]nonane-Derived Quinazoline Intermediate: Documented Use in Patent CN109265389A vs. Alternative Amine Building Blocks

Patent CN109265389A explicitly discloses the use of 2-amino-7-methyl-7-azaspiro[3.5]nonane as a key intermediate in the preparation of 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane derivatives and related quinazoline-containing compounds [1]. The compound serves as a crucial building block for introducing the 7-methyl-7-azaspiro[3.5]nonane moiety via the 2-amino handle, enabling the synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide and related analogs . This documented application in a granted patent provides procurement justification that alternative amine building blocks lacking the precise 2-amino-7-methyl substitution pattern cannot serve as direct replacements in this synthetic route.

Patent‑Documented Route
Supporting evidence
CN109265389A specifically uses 2‑amino‑7‑methyl‑7‑azaspiro[3.5]nonane for quinazoline intermediates
Synthetic route fit for accessing this patent‑protected space
Binary applicability for this route
Quinazoline synthesis Patent intermediate Anticancer scaffold

2-Amino-7-methyl-7-azaspiro[3.5]nonane vs. 2-Amino-7-azaspiro[3.5]nonane: Molecular Weight Differentiation for Building Block Selection

A direct quantitative comparison of molecular weight between 2-amino-7-methyl-7-azaspiro[3.5]nonane (MW = 154.25 g/mol) and its unmethylated analog 2-amino-7-azaspiro[3.5]nonane (MW = 140.23 g/mol) reveals a difference of 14.02 g/mol, corresponding precisely to the mass of the N-methyl substituent (-CH₃). This quantifiable difference directly impacts the molecular weight of final compounds and influences compliance with Lipinski's Rule of Five parameters in drug discovery programs.

Molecular Weight Difference
Data to verify
ΔMW = +14.02 Da (N‑CH₃) vs unmethylated analog
Informs MW‑based selection in fragment design
Verify against supplier COA; calculated from formula
Molecular weight Building block selection Fragment-based drug design

7-Azaspiro[3.5]nonane Core: Class-Level Potency Superiority Over Alternative Spirocyclic Scaffolds in FAAH Inhibition

The 7-azaspiro[3.5]nonane core—the foundational scaffold of 2-amino-7-methyl-7-azaspiro[3.5]nonane—demonstrated superior FAAH inhibitory potency compared to other evaluated spirocyclic cores. Meyers et al. (2011) reported that 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane "clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH" with FAAH kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹s⁻¹ [1]. This scaffold-level differentiation establishes the 7-azaspiro[3.5]nonane framework as a privileged core for FAAH-targeting programs, which subsequently advanced to the clinical candidate PF-04862853 [2].

FAAH Inhibition Potency
Class‑level
7‑azaspiro core kᵢₙₐcₜ/Kᵢ >1500 M⁻¹s⁻¹; distinguished from other spirocycles
Supports scaffold selection for FAAH inhibition research
Scaffold‑level potency; individual building‑block potency may differ
FAAH inhibition Spirocyclic scaffold Pain therapeutics

2-Amino-7-methyl-7-azaspiro[3.5]nonane (CAS 1160247-16-4): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decisions


Medicinal Chemistry: GPR119 Agonist Lead Optimization Requiring 7-Azaspiro[3.5]nonane Scaffold

Research programs developing GPR119 agonists for type 2 diabetes can utilize 2-amino-7-methyl-7-azaspiro[3.5]nonane as a versatile building block for constructing novel spirocyclic derivatives. The 7-azaspiro[3.5]nonane scaffold has been systematically optimized in GPR119 agonist programs, with lead compounds achieving EC₅₀ values as low as 4 nM and demonstrating favorable PK profiles in Sprague-Dawley rats along with glucose-lowering effects in diabetic rat models [1]. The 2-amino-7-methyl substitution pattern provides a reactive primary amine handle for coupling with diverse N-capping groups and aryl moieties, enabling efficient SAR exploration within this validated scaffold class [2].

Medicinal Chemistry: FAAH Inhibitor Discovery Leveraging Privileged 7-Azaspiro[3.5]nonane Core

Investigators pursuing fatty acid amide hydrolase (FAAH) inhibition for pain or related indications should prioritize 7-azaspiro[3.5]nonane-based building blocks over alternative spirocyclic amines. The 7-azaspiro[3.5]nonane core demonstrated FAAH kᵢₙₐcₜ/Kᵢ potency values exceeding 1500 M⁻¹s⁻¹, clearly distinguishing itself from other evaluated spirocyclic cores [1]. This scaffold superiority enabled advancement to the orally efficacious clinical candidate PF-04862853 [2]. 2-Amino-7-methyl-7-azaspiro[3.5]nonane provides the core scaffold with a functional amine handle for urea or amide coupling, facilitating access to this validated chemical space.

Organic Synthesis: Synthesis of 1-Oxa-7-azaspiro[3.5]nonane Derivatives via Patent CN109265389A Route

Research teams requiring access to 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane derivatives or related quinazoline-based compounds can utilize 2-amino-7-methyl-7-azaspiro[3.5]nonane as a key intermediate following the synthetic methodology disclosed in patent CN109265389A [1]. The compound enables the preparation of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide and related analogs [2]. Procurement of this specific building block eliminates the need for de novo route development when accessing this patent-disclosed chemical space.

Fragment-Based Drug Design: Building Block Selection Requiring Precise Molecular Weight Control

Fragment-based drug discovery programs operating under strict molecular weight constraints (e.g., Rule of Five compliance with MW < 500 Da) can select 2-amino-7-methyl-7-azaspiro[3.5]nonane (MW = 154.25) versus the unmethylated analog 2-amino-7-azaspiro[3.5]nonane (MW = 140.23) based on a quantifiable 14.02 Da difference corresponding to the N-methyl substituent [1]. This 14 Da increment can be decisive when optimizing fragment hits or maintaining lead compounds within desirable physicochemical space without requiring additional synthetic steps to install or remove the methyl group.

Application
Selection Property
Validation Focus
GPR119 agonist pathway research
7‑azaspiro scaffold with 2‑amino handle
Reported GPR119 agonist response profiling
FAAH inhibition research
Privileged FAAH inhibition scaffold
kᵢₙₐcₜ/Kᵢ assay context
Patent CN109265389A synthetic route
Documented intermediate for quinazoline synthesis
Synthetic reproducibility per patent route
Fragment‑based design MW optimization
N‑methyl group MW increment
Physicochemical parameter compliance (Lipinski)

Technical Documentation Hub

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36 linked technical documents
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